molecular formula C11H17N3O2S B12945787 3-(3-Amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)tetrahydrothiophene 1,1-dioxide

3-(3-Amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)tetrahydrothiophene 1,1-dioxide

Cat. No.: B12945787
M. Wt: 255.34 g/mol
InChI Key: KBFLNPWQFJBKNI-UHFFFAOYSA-N
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Description

3-(3-Amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)tetrahydrothiophene 1,1-dioxide is a heterocyclic compound that features both an indazole and a tetrahydrothiophene moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)tetrahydrothiophene 1,1-dioxide typically involves the formation of the indazole ring followed by the introduction of the tetrahydrothiophene moiety. Common synthetic routes include:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-(3-Amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)tetrahydrothiophene 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(3-Amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)tetrahydrothiophene 1,1-dioxide involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes involved in inflammatory pathways or interact with DNA to exert anticancer effects . The exact molecular targets and pathways depend on the specific biological activity being studied.

Properties

Molecular Formula

C11H17N3O2S

Molecular Weight

255.34 g/mol

IUPAC Name

2-(1,1-dioxothiolan-3-yl)-4,5,6,7-tetrahydroindazol-3-amine

InChI

InChI=1S/C11H17N3O2S/c12-11-9-3-1-2-4-10(9)13-14(11)8-5-6-17(15,16)7-8/h8H,1-7,12H2

InChI Key

KBFLNPWQFJBKNI-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NN(C(=C2C1)N)C3CCS(=O)(=O)C3

Origin of Product

United States

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